molecular formula C14H9Cl2N3OS B11681296 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol

Cat. No.: B11681296
M. Wt: 338.2 g/mol
InChI Key: IVSQYOFNPGONTE-REZTVBANSA-N
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Description

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol is a complex organic compound that features a benzothiazole moiety linked to a dichlorophenol group via a hydrazinylidene bridge

Preparation Methods

The synthesis of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with 4,6-dichlorosalicylaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Properties

Molecular Formula

C14H9Cl2N3OS

Molecular Weight

338.2 g/mol

IUPAC Name

2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4,6-dichlorophenol

InChI

InChI=1S/C14H9Cl2N3OS/c15-9-5-8(13(20)10(16)6-9)7-17-19-14-18-11-3-1-2-4-12(11)21-14/h1-7,20H,(H,18,19)/b17-7+

InChI Key

IVSQYOFNPGONTE-REZTVBANSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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